7-溴-1H-吲唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

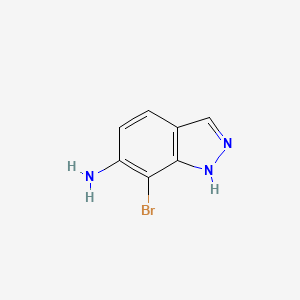

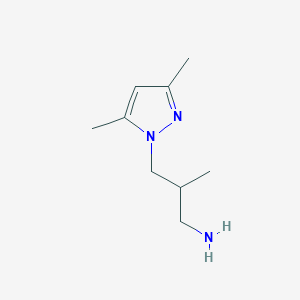

7-bromo-1H-indazol-6-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-bromo-1H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属有机框架中的胺官能化

胺官能化的金属有机框架(MOF)由于 CO2 和碱性氨基官能团之间的强相互作用而显示出巨大的希望,这使得它们对 CO2 捕获应用特别有吸引力。这些框架已使用原位合成、后改性和物理浸渍等多种方法合成,以在低压下实现极高的 CO2 吸附能力。氨基官能的存在增强了 MOF 基膜在 CO2/H2、CO2/CH4 和 CO2/N2 分离中的性能,展示了它们不仅在气体分离中而且在催化中的潜力 (Lin、Kong 和 Chen,2016 年)。

吲唑衍生物和治疗应用

吲唑衍生物,包含多种含氮化合物,它们整合了与苯环缩合的吡唑环,已经表现出广泛的生物活性。这激发了人们对开发新型基于吲唑的治疗剂的兴趣。从 2013 年到 2017 年的研究重点是具有吲唑骨架的衍生物,展示了有希望的抗癌和抗炎活性。这些衍生物还被用于治疗涉及蛋白激酶和神经变性的疾病,说明了吲唑骨架在形成具有潜在治疗价值的化合物中的药理学重要性 (Denya、Malan 和 Joubert,2018 年)。

鱼类中的生物胺和亚硝胺的形成

生物胺,由氨基酸脱羧形成的非挥发性胺,在鱼类的安全和质量中发挥着重要作用。组胺、尸胺和腐胺,特别是,已被确定为决定鱼类安全和质量的关键因素,它们的存在可能导致鲭鱼中毒等健康问题。在鱼类中由生物胺形成亚硝胺(一种已知的致癌物)突出了了解这些化合物在中毒、变质中的作用以及对安全鱼类产品需求的重要性 (Bulushi、Poole、Deeth 和 Dykes,2009 年)。

吲哚和吲唑的化学和生物学

吲哚和吲唑由于其多样的生物活性而在有机化学和药理学中引起了极大的兴趣。这些化合物因其抗菌、抗癌、抗氧化、抗炎、抗糖尿病、抗病毒、抗增殖、抗结核、抗精子发生活性以及在抗精神病药物中的用途而被广泛研究。对吲哚和吲唑的持续研究强调了这些杂环在开发具有有益治疗特性的药物中的重要性 (Ali、Dar、Pradhan 和 Farooqui,2013 年)。

作用机制

Target of Action

The primary targets of 7-bromo-1H-indazol-6-amine are CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

7-bromo-1H-indazol-6-amine acts by inhibiting, regulating, and/or modulating these kinases . This interaction with its targets leads to changes in the cellular processes regulated by these kinases, which can have therapeutic effects in the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects the biochemical pathways regulated by CHK1, CHK2, and h-sgk . The downstream effects of this interaction can include the inhibition of cell proliferation and the induction of cell death, which can be beneficial in the treatment of diseases such as cancer .

Result of Action

The molecular and cellular effects of 7-bromo-1H-indazol-6-amine’s action include the inhibition of the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This can result in a reduction in inflammation and pain, improving the quality of life for patients with OA .

安全和危害

While specific safety and hazards information for 7-bromo-1H-indazol-6-amine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化分析

Biochemical Properties

7-bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 7-bromo-1H-indazol-6-amine interacts with proteins involved in cell signaling pathways, such as the Bcl2 family members and the p53/MDM2 pathway, which are critical for regulating apoptosis and cell cycle . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and cancer-related conditions.

Cellular Effects

The effects of 7-bromo-1H-indazol-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-bromo-1H-indazol-6-amine has been shown to induce apoptosis in cancer cells by inhibiting the Bcl2 family proteins and activating the p53/MDM2 pathway . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy. Additionally, the compound’s interaction with COX-2 suggests its role in reducing inflammation at the cellular level .

Molecular Mechanism

At the molecular level, 7-bromo-1H-indazol-6-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit or activate their functions. For example, the compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, its interaction with the p53/MDM2 pathway involves binding to the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor protein . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and effects of 7-bromo-1H-indazol-6-amine over time in laboratory settings are critical for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-bromo-1H-indazol-6-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of COX-2 activity and continuous induction of apoptosis in cancer cells . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of 7-bromo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

7-bromo-1H-indazol-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, such as oxidation and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 7-bromo-1H-indazol-6-amine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 7-bromo-1H-indazol-6-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of 7-bromo-1H-indazol-6-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 7-bromo-1H-indazol-6-amine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . For example, the compound’s interaction with the p53/MDM2 pathway occurs primarily in the nucleus, where it stabilizes and activates the p53 protein . Similarly, its inhibition of COX-2 takes place in the cytoplasm, where the enzyme is localized . Understanding the subcellular localization of 7-bromo-1H-indazol-6-amine provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

7-bromo-1H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKYXCQIJAASSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598306 |

Source

|

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-26-4 |

Source

|

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

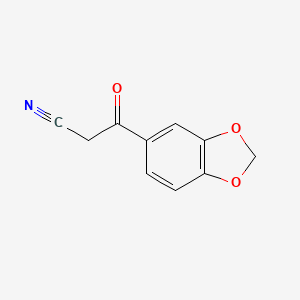

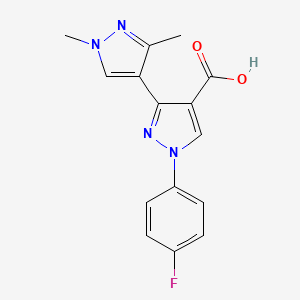

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)